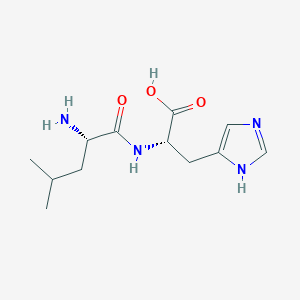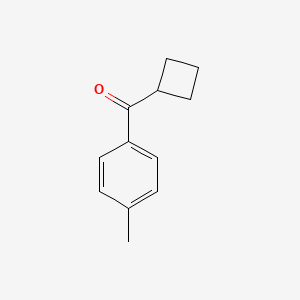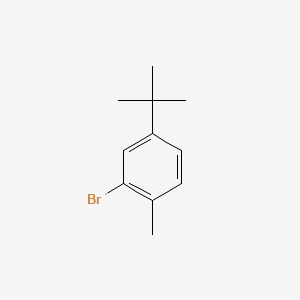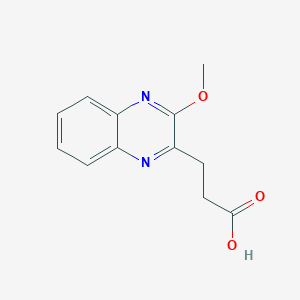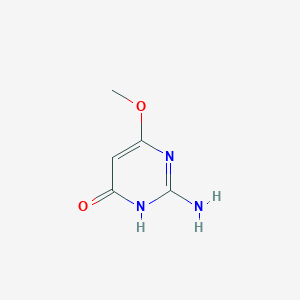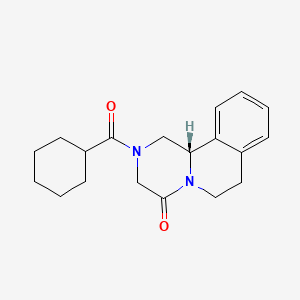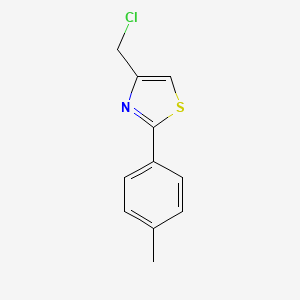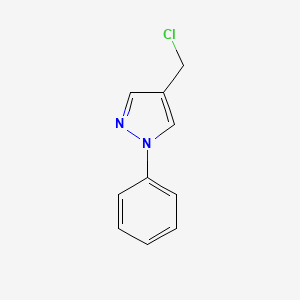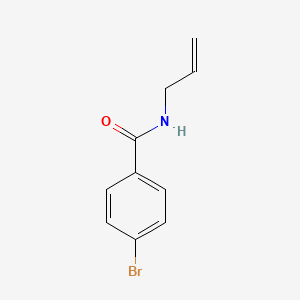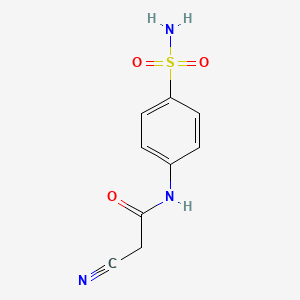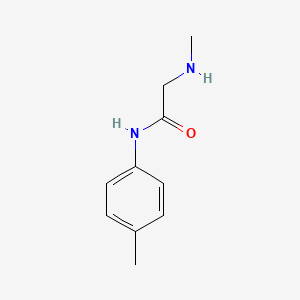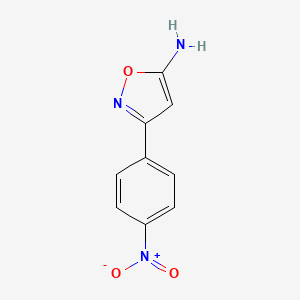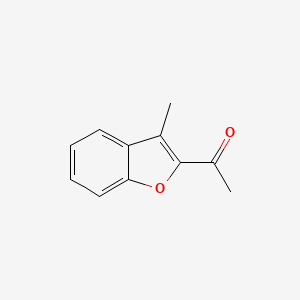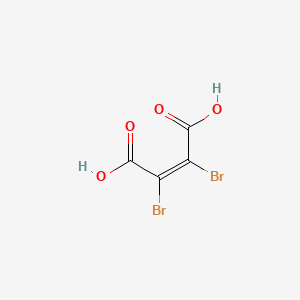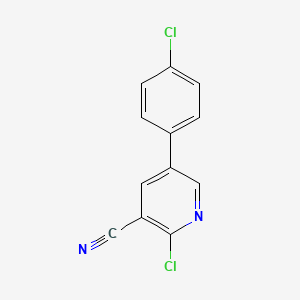
2-Chloro-5-(4-chlorophenyl)nicotinonitrile
Descripción general
Descripción
“2-Chloro-5-(4-chlorophenyl)nicotinonitrile” is a chemical compound with the molecular formula C12H6Cl2N2. It has a molecular weight of 249.1 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(4-chlorophenyl)nicotinonitrile” consists of a pyridine ring with a nitrile group attached . The compound has a molecular weight of 249.1 and a molecular formula of C12H6Cl2N2 .Aplicaciones Científicas De Investigación
-
Antiviral Activity
- Application: Indole derivatives have shown potential as antiviral agents . For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
- Method: These compounds are typically synthesized in a laboratory setting and then tested for their antiviral activity in vitro .
- Results: The aforementioned compound had an IC50 value of 7.53 μmol/L and a high selectivity index (SI) value against the Coxsackie B4 virus .
-
Anti-inflammatory Activity
- Application: Indole derivatives have been found to possess anti-inflammatory properties .
- Method: These compounds are typically synthesized and then tested in vitro or in vivo for their anti-inflammatory activity .
- Results: The specific results would depend on the particular derivative and the model of inflammation used in the study .
-
Anticancer Activity
- Application: Certain indole derivatives have shown potential as anticancer agents .
- Method: These compounds are typically synthesized and then tested in vitro using cancer cell lines, or in vivo using animal models of cancer .
- Results: The specific results would depend on the particular derivative and the type of cancer being studied .
-
Antioxidant Activity
- Application: Indole derivatives have been found to possess antioxidant properties .
- Method: These compounds are typically synthesized and then tested in vitro for their ability to scavenge free radicals or inhibit oxidative processes .
- Results: The specific results would depend on the particular derivative and the model of oxidation used in the study .
-
Antimicrobial Activity
- Application: Certain indole derivatives have shown potential as antimicrobial agents .
- Method: These compounds are typically synthesized and then tested in vitro against various types of bacteria or fungi .
- Results: The specific results would depend on the particular derivative and the type of microorganism being studied .
-
Antidiabetic Activity
- Application: A compound similar to “2-Chloro-5-(4-chlorophenyl)nicotinonitrile”, specifically “2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide”, was found to have significant inhibitory activity against α-glucosidase and α-amylase, which are key enzymes involved in carbohydrate metabolism .
- Method: This compound was synthesized and then tested in vitro for its inhibitory activity against these enzymes .
- Results: The compound was found to have fourfold inhibitory potential against α-glucosidase and around six times inhibitory activity against α-amylase in comparison to the standard drug acarbose .
-
Antitubercular Activity
- Application: Indole derivatives have shown potential as antitubercular agents .
- Method: These compounds are typically synthesized and then tested in vitro against Mycobacterium tuberculosis .
- Results: The specific results would depend on the particular derivative and the strain of M. tuberculosis being studied .
-
Antimalarial Activity
- Application: Certain indole derivatives have shown potential as antimalarial agents .
- Method: These compounds are typically synthesized and then tested in vitro against Plasmodium falciparum, the parasite that causes malaria .
- Results: The specific results would depend on the particular derivative and the strain of P. falciparum being studied .
-
Anticholinesterase Activity
- Application: Indole derivatives have been found to possess anticholinesterase properties .
- Method: These compounds are typically synthesized and then tested in vitro for their ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain .
- Results: The specific results would depend on the particular derivative and the model of cholinesterase inhibition used in the study .
-
Anti-HIV Activity
- Application: Certain indole derivatives have shown potential as anti-HIV agents .
- Method: These compounds are typically synthesized and then tested in vitro against the human immunodeficiency virus (HIV) .
- Results: The specific results would depend on the particular derivative and the strain of HIV being studied .
-
Antioxidant Activity
- Application: Indole derivatives have been found to possess antioxidant properties .
- Method: These compounds are typically synthesized and then tested in vitro for their ability to scavenge free radicals or inhibit oxidative processes .
- Results: The specific results would depend on the particular derivative and the model of oxidation used in the study .
-
Antimicrobial Activity
- Application: Certain indole derivatives have shown potential as antimicrobial agents .
- Method: These compounds are typically synthesized and then tested in vitro against various types of bacteria or fungi .
- Results: The specific results would depend on the particular derivative and the type of microorganism being studied .
Propiedades
IUPAC Name |
2-chloro-5-(4-chlorophenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2/c13-11-3-1-8(2-4-11)10-5-9(6-15)12(14)16-7-10/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLIPWXJWNAMQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(N=C2)Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377265 | |
| Record name | 2-Chloro-5-(4-chlorophenyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-chlorophenyl)nicotinonitrile | |
CAS RN |
35982-99-1 | |
| Record name | 2-Chloro-5-(4-chlorophenyl)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35982-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(4-chlorophenyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

